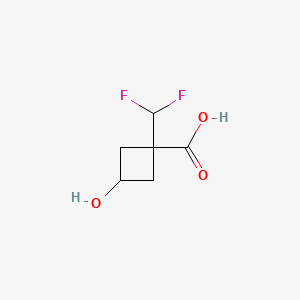
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazole derivatives. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability, bioavailability, and binding affinity. The presence of fluorine atoms in the molecular structure often enhances the biological activity of the compound, making it a valuable target for drug development and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of pyrazole derivatives with difluoromethylating agents. One common method is the electrophilic fluorination of pyrazole substrates using reagents such as Selectfluor™ in acetonitrile under microwave irradiation at 90°C. This reaction yields 4,4-difluoro-1H-pyrazoles, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of new fluorinated derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor™, diethylaminosulfur trifluoride, and various nucleophiles. Reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of this compound include various fluorinated pyrazole derivatives, which can have enhanced biological activities and other desirable properties .
Applications De Recherche Scientifique
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its enhanced biological activity and metabolic stability.
Biological Studies: It is used in studies to understand the effects of fluorination on biological systems and to develop new bioactive molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products that benefit from the unique properties of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorine atoms and have similar biological activities.
Fluorinated Imidazolones: These compounds share similar properties and applications in medicinal chemistry.
Fluoropyrazole Derivatives: These compounds are used in various industrial and medicinal applications due to their unique properties.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of biological activity and stability compared to other fluorinated compounds .
Propriétés
IUPAC Name |
2,2-difluoro-1-(1H-pyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4(10)3-1-8-9-2-3/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRNSRODHNUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8067356.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B8067362.png)






![2-[5-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8067409.png)




